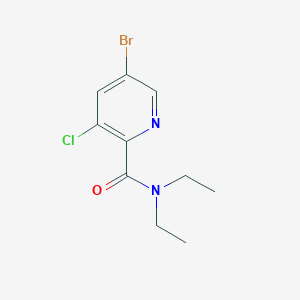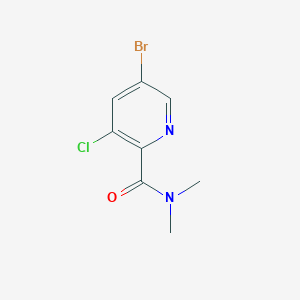
5-Bromo-3-chloro-N,N-diethylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-N,N-diethylpicolinamide: is an organic compound that belongs to the class of picolinamides It is characterized by the presence of bromine and chlorine atoms attached to a picolinamide core, which is further substituted with diethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N,N-diethylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-chloropyridine as the starting material.
Amidation Reaction: The 5-bromo-3-chloropyridine undergoes an amidation reaction with N,N-diethylamine in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidation of the diethyl groups can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the picolinamide core can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
Major Products:
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Oxidation: Formation of carboxylic acids or aldehydes from the diethyl groups.
Reduction: Formation of amines or alcohols from the picolinamide core.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-3-chloro-N,N-diethylpicolinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. The presence of bromine and chlorine atoms can enhance its binding affinity through halogen bonding interactions.
類似化合物との比較
- 5-Bromo-3-chloro-N,N-dimethylpicolinamide
- 5-Bromo-3-chloro-N,N-diisopropylpicolinamide
Comparison:
- Structural Differences: The primary difference lies in the alkyl groups attached to the nitrogen atoms. While 5-Bromo-3-chloro-N,N-diethylpicolinamide has diethyl groups, the similar compounds have dimethyl or diisopropyl groups.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the different alkyl groups.
- Applications: Each compound may have unique applications based on its specific properties, such as solubility, stability, and binding affinity.
特性
IUPAC Name |
5-bromo-3-chloro-N,N-diethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-3-14(4-2)10(15)9-8(12)5-7(11)6-13-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABZNVNCRGWBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-chloro-5-[3-(trifluoromethyl)pyrazol-1-yl]pyridine-2-carboxylate](/img/structure/B8172745.png)












